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  • Product: 2,5-Dihydrothiophene 1-oxide
  • CAS: 14852-22-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Physical Properties of 2,5-Dihydrothiophene 1-Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dihydrothiophene 1-oxide, a partially saturated five-membered sulfur-containing heterocycle, represents a key synthetic intermediate in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydrothiophene 1-oxide, a partially saturated five-membered sulfur-containing heterocycle, represents a key synthetic intermediate in medicinal chemistry and materials science. Its unique molecular architecture, featuring a sulfoxide group and a carbon-carbon double bond within a strained ring system, imparts distinct physical and chemical properties that are of significant interest to researchers. This guide provides a comprehensive exploration of the molecular structure and physical characteristics of 2,5-dihydrothiophene 1-oxide, offering insights into its synthesis, conformational behavior, and spectroscopic signature. By synthesizing theoretical calculations with established experimental observations, this document serves as an authoritative resource for professionals engaged in the design and development of novel molecules incorporating this versatile scaffold.

Introduction: The Significance of the 2,5-Dihydrothiophene 1-Oxide Moiety

The 2,5-dihydrothiophene ring system is a foundational structural motif in a variety of biologically active compounds and functional materials. The introduction of an oxygen atom at the sulfur center to form 2,5-dihydrothiophene 1-oxide dramatically alters the electronic and steric profile of the parent heterocycle. This modification introduces a chiral center at the sulfur atom and enhances the polarity of the molecule, thereby influencing its solubility, reactivity, and intermolecular interactions. Understanding the fundamental molecular structure and physical properties of this sulfoxide is paramount for predicting its behavior in complex chemical environments and for the rational design of new chemical entities with desired functionalities. This guide will delve into the nuanced structural features and key physical data of 2,5-dihydrothiophene 1-oxide, providing a solid foundation for its application in advanced research and development.

Molecular Structure and Conformational Analysis

The molecular structure of 2,5-dihydrothiophene 1-oxide is characterized by a non-planar five-membered ring. The presence of the sulfoxide group introduces a significant deviation from the planarity observed in its precursor, 2,5-dihydrothiophene, and its fully oxidized counterpart, 2,5-dihydrothiophene 1,1-dioxide.

Geometric Parameters: A Blend of Saturated and Unsaturated Character

Table 1: Predicted Geometric Parameters of 2,5-Dihydrothiophene 1-Oxide

ParameterPredicted ValueCommentary
C=C Bond Length~1.34 ÅTypical of a cis-alkene.
C-C Bond Length~1.51 ÅSlightly shorter than a standard alkane C-C bond.
C-S Bond Length~1.80 ÅInfluenced by the oxidation state of sulfur.
S=O Bond Length~1.48 ÅCharacteristic of a sulfoxide.
C-S-C Angle~93°The acute angle is a result of the five-membered ring constraint.
C-C=C Angle~114°Reflects the sp² hybridization of the olefinic carbons.

Note: These values are based on computational models and may vary slightly from experimental data.

Conformational Landscape: The Envelope Conformation

The five-membered ring of 2,5-dihydrothiophene 1-oxide is predicted to adopt a non-planar "envelope" conformation. In this arrangement, four of the ring atoms lie in a plane, while the fifth atom (either a carbon or the sulfur) is puckered out of the plane. The energetic barrier to inversion between different envelope conformers is relatively low, leading to a dynamic equilibrium in solution. The orientation of the sulfoxide oxygen, either axial or equatorial relative to the general plane of the ring, further contributes to the conformational complexity and can significantly influence the molecule's reactivity and interactions.

Caption: A 2D representation of the envelope conformation of 2,5-dihydrothiophene 1-oxide.

Physical Properties: A Quantitative Overview

The physical properties of 2,5-dihydrothiophene 1-oxide are a direct consequence of its molecular structure. The presence of the polar sulfoxide group significantly influences its melting point, boiling point, and solubility compared to the non-polar 2,5-dihydrothiophene.

Table 2: Physical Properties of 2,5-Dihydrothiophene 1-Oxide and Related Compounds

Property2,5-Dihydrothiophene 1-Oxide2,5-Dihydrothiophene2,5-Dihydrothiophene 1,1-Dioxide
Molecular Formula C₄H₆OSC₄H₆SC₄H₆O₂S
Molecular Weight ( g/mol ) 102.16[1]86.16118.15
Melting Point (°C) Data not readily available-50.3[2]63-65
Boiling Point (°C) Data not readily available122[2]Decomposes
Density (g/cm³) Data not readily available1.0031.314
Solubility Soluble in polar organic solventsSoluble in most organic solvents[2]Soluble in water and polar organic solvents

Spectroscopic Characterization

The structural features of 2,5-dihydrothiophene 1-oxide give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the olefinic protons and the two sets of diastereotopic methylene protons adjacent to the sulfoxide group. The chemical shifts and coupling constants would be informative of the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two sp² hybridized carbons of the double bond and the two sp³ hybridized carbons of the methylene groups. The chemical shift of the carbons adjacent to the sulfur atom would be significantly influenced by the electronegativity of the sulfoxide group.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dihydrothiophene 1-oxide is characterized by a strong absorption band corresponding to the S=O stretching vibration, typically appearing in the range of 1030-1070 cm⁻¹. Other key absorptions include those for the C=C stretch of the double bond and the C-H stretching and bending vibrations of the methylene and olefinic groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of 2,5-dihydrothiophene 1-oxide and for studying its fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 102. Common fragmentation pathways may involve the loss of SO, H₂O, or other small neutral molecules.

Synthesis and Chemical Reactivity

Synthetic Approaches: Controlled Oxidation

The most common method for the synthesis of 2,5-dihydrothiophene 1-oxide is the controlled oxidation of 2,5-dihydrothiophene.[2][3] A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions being critical to prevent over-oxidation to the corresponding sulfone (2,5-dihydrothiophene 1,1-dioxide).

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol provides a general methodology for the synthesis of 2,5-dihydrothiophene 1-oxide.

Materials:

  • 2,5-Dihydrothiophene

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-dihydrothiophene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Slowly add one molar equivalent of 30% hydrogen peroxide to the solution while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at low temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,5-dihydrothiophene 1-oxide by column chromatography on silica gel.

start 2,5-Dihydrothiophene reagent H₂O₂ / Acetic Acid start->reagent Controlled Oxidation product 2,5-Dihydrothiophene 1-Oxide reagent->product side_product 2,5-Dihydrothiophene 1,1-Dioxide (over-oxidation) reagent->side_product Excess H₂O₂ or higher temperature

Caption: Synthetic pathway for 2,5-dihydrothiophene 1-oxide.

Key Reactions of 2,5-Dihydrothiophene 1-Oxide

The chemical reactivity of 2,5-dihydrothiophene 1-oxide is dominated by the interplay between the sulfoxide group and the double bond. It can undergo a variety of transformations, including:

  • Reduction: The sulfoxide can be reduced back to the sulfide (2,5-dihydrothiophene).

  • Oxidation: Further oxidation yields the sulfone (2,5-dihydrothiophene 1,1-dioxide).

  • Diels-Alder Reactions: The double bond can act as a dienophile in cycloaddition reactions.

  • Pummerer Rearrangement: Under certain conditions, the sulfoxide can undergo rearrangement.

Conclusion

2,5-Dihydrothiophene 1-oxide is a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a detailed overview of its molecular structure, conformational preferences, and key physical and spectroscopic characteristics. The synthetic protocols and discussion of its reactivity offer a practical foundation for its use in research and development. As a versatile building block, a deeper understanding of the fundamental properties of 2,5-dihydrothiophene 1-oxide will undoubtedly facilitate the discovery and development of new chemical entities with novel applications in medicine and materials science.

References

  • BenchChem. (2025).
  • ChemicalBook. (2022, January 27). Synthesis of 2,5-Dihydrothiophene. ChemicalBook.
  • ChemicalBook. (2022, January 28). Chemical Reactivity of 2,5-Dihydrothiophene. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dihydrothiophene 1-oxide. PubChem. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Retro-Cheletropic Reactivity of 2,5-Dihydrothiophene 1-Oxide Cyclic Sulfoxides

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of cyclic sulfoxides not merely as a sequence of benchtop steps, but as a dynamic system governed by strict thermodynamic laws...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of cyclic sulfoxides not merely as a sequence of benchtop steps, but as a dynamic system governed by strict thermodynamic laws and orbital symmetry. While cyclic sulfones (such as 3-sulfolene) have been extensively documented, their sulfoxide counterparts—specifically 2,5-dihydrothiophene 1-oxides —offer a more nuanced thermodynamic profile and serve as highly efficient, traceless precursors for sulfur monoxide (SO) transfer[1].

This technical guide dissects the thermodynamic stability, isomerization dynamics, and retro-cheletropic reactivity of these cyclic sulfoxides, providing self-validating experimental workflows for their application in advanced synthetic chemistry and materials science[2].

Thermodynamic Stability & Isomerization Dynamics

The thermodynamic stability of dihydrothiophene 1-oxides is fundamentally dictated by the position of the endocyclic double bond relative to the sulfoxide moiety. In cyclic systems, a delicate equilibrium exists between the β,γ -unsaturated isomer (2,5-dihydrothiophene 1-oxide) and the α,β -unsaturated isomer (4,5-dihydrothiophene 1-oxide, also analogous to 2-sulfolene derivatives)[3].

The Causality of Isomeric Stability

The 4,5-dihydro isomer is the thermodynamic sink of this system. This stability arises from the extended conjugation of the alkene π -electrons with the strongly electron-withdrawing sulfoxide group[3]. Base-catalyzed isomerization or prolonged thermal stress will rapidly drive the 2,5-dihydro form toward this conjugated state[3].

However, the 2,5-dihydro isomer is the chemically indispensable species for SO extrusion. Due to Woodward-Hoffmann rules, only the 2,5-dihydro isomer possesses the correct orbital symmetry to undergo a concerted, disrotatory retro-cheletropic fragmentation[2]. Therefore, the successful isolation and utilization of 2,5-dihydrothiophene 1-oxide relies on kinetic trapping—synthesizing and storing the molecule under conditions that prevent its equilibration to the thermodynamically favored, but retro-cheletropically inert, 4,5-dihydro isomer.

Table 1: Thermodynamic Profile of Cyclic Sulfoxide Isomers
IsomerUnsaturation TypeRelative Thermodynamic StabilityPrimary Reactivity Profile
2,5-Dihydrothiophene 1-Oxide β,γ -unsaturatedLower (Kinetically trapped)SO Extrusion (Retro-cheletropic)
4,5-Dihydrothiophene 1-Oxide α,β -unsaturatedHigher (Thermodynamic sink)Michael Addition / Dienophile

Mechanistic Causality: Retro-Cheletropic SO Extrusion

Thermal or photochemical activation of 2[2] triggers the extrusion of transient sulfur monoxide (SO). This process is driven by the entropic gain of fragmentation and the enthalpic stability of the resulting 1,3-diene. The extruded SO, a highly reactive triplet species in its ground state, can be efficiently trapped by exogenous dienes (e.g., 2,3-dimethylbutadiene) to form new, structurally complex cyclic sulfoxides[4].

Pathway A 2,5-Dihydrothiophene 1-Oxide B Transition State (Concerted) A->B Heat / hv C 1,3-Diene + SO B->C SO Extrusion E New Cyclic Sulfoxide C->E Trapping D Trapping Agent (e.g., Diene) D->E + SO

Mechanistic pathway of retro-cheletropic SO extrusion and subsequent diene trapping.

Table 2: SO Extrusion Kinetics and Trapping Yields
PrecursorActivation MethodTrapping AgentYield of AdductRef
2,5-Dihydrothiophene 1-OxideThermal (130 °C)2,3-Dimethylbutadiene~70-80%[4]
Naphthotrithiin-2-oxidePhotochemical (hv)2,3-Dimethylbutadiene55%[2]

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system . Analytical checkpoints are built into the workflow to confirm causality and prevent downstream failures.

Workflow Step1 1. Oxidation 2,5-Dihydrothiophene + Oxidant Step2 2. Purification Low-Temp Recrystallization Step1->Step2 Step3 3. Thermal Activation Reflux (130°C) Step2->Step3 Step4 4. SO Trapping Add 2,3-Dimethylbutadiene Step3->Step4 Step5 5. Isolation Chromatography & NMR Step4->Step5

Experimental workflow for the synthesis and SO-transfer application of cyclic sulfoxides.

Protocol 1: Kinetically Controlled Synthesis of 2,5-Dihydrothiophene 1-Oxide

As detailed in 1[1], the synthesis requires strict kinetic control to prevent over-oxidation to the sulfone and to avoid base-catalyzed isomerization to the 4,5-dihydro thermodynamic sink.

  • Preparation: Dissolve 2,5-dihydrothiophene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress the activation energy required for over-oxidation to the 1,1-dioxide.

  • Oxidation: Dropwise add a solution of m-CPBA (1.05 equiv) in DCM over 30 minutes.

  • Quenching: Quench with saturated aqueous sodium bicarbonate. Avoid strong bases (e.g., NaOH) which will trigger isomerization to the 4,5-dihydro isomer.

  • Self-Validation Checkpoint: Isolate the organic layer and perform a rapid 1 H NMR. The vinylic protons of the 2,5-dihydro isomer must appear as a distinct multiplet (~5.8 ppm), confirming the β,γ -unsaturation. If a shift to ~6.5 ppm is observed, isomerization to the α,β -unsaturated system has occurred.

Protocol 2: Thermal SO Extrusion and Diene Trapping

This protocol leverages the 4[4] of the synthesized cyclic sulfoxide to generate SO in situ.

  • System Setup: In a flame-dried Schlenk flask, dissolve 2,5-dihydrothiophene 1-oxide (1.0 equiv) and 2,3-dimethylbutadiene (5.0 equiv, trapping agent) in anhydrous chlorobenzene.

  • Thermal Activation: Heat the mixture to reflux (~132 °C) for 4-6 hours. Causality: Chlorobenzene is chosen because its boiling point perfectly matches the thermal activation barrier required for the disrotatory [4+1] fragmentation of the sulfoxide ring.

  • Monitoring: Track the reaction via TLC. The disappearance of the highly polar sulfoxide spot indicates successful SO extrusion.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (eluting with Hexanes/EtOAc).

  • Self-Validation Checkpoint: Analyze the product via LC-MS and 1 H NMR. The formation of the new 3,4-dimethyl-2,5-dihydrothiophene 1-oxide cycloadduct confirms successful SO transfer[4].

Conclusion

The utility of 2,5-dihydrothiophene 1-oxides in drug development and advanced materials (such as fullerene modification[2]) hinges entirely on understanding their thermodynamic boundaries. By maintaining strict kinetic control during synthesis, researchers can harness the symmetry-allowed retro-cheletropic power of these molecules, transforming them into highly reliable SO-transfer reagents.

References

  • Krug, R. C. (1967). Cyclic sulfoxides. I. dihydrothiophene 1-oxides. Journal of Heterocyclic Chemistry. 1

  • Beilstein Journals. (2024). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journal of Organic Chemistry.2

  • Wikipedia Contributors. Sulfolene. Wikipedia, The Free Encyclopedia. 3

  • The Journal of Organic Chemistry. Effective Precursors for Sulfur Monoxide Formation. ACS Publications. 4

Sources

Protocols & Analytical Methods

Method

desulfurization of 2,5-dihydrothiophene 1-oxide using Raney nickel catalyst

Application Note: Reductive Desulfurization of 2,5-Dihydrothiophene 1-Oxide Using Raney Nickel Executive Summary Reductive desulfurization is a cornerstone transformation in organic and medicinal chemistry, enabling the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Desulfurization of 2,5-Dihydrothiophene 1-Oxide Using Raney Nickel

Executive Summary

Reductive desulfurization is a cornerstone transformation in organic and medicinal chemistry, enabling the traceless removal of sulfur-containing functional groups to yield saturated hydrocarbon frameworks. This application note provides a comprehensive, field-proven protocol for the desulfurization of 2,5-dihydrothiophene 1-oxide (a cyclic sulfoxide) to yield butane. By leveraging the dual reactivity of Raney nickel as both a sulfur-abstracting reagent and a hydrogenation catalyst, this method ensures complete C-S bond cleavage and alkene saturation.

Mechanistic Causality: The "Why" and "How"

To achieve reproducible results, it is critical to understand that in this context, Raney nickel is not merely a catalyst, but a stoichiometric reagent .

The transformation of 2,5-dihydrothiophene 1-oxide into butane is driven by a multi-step cascade [[1]]():

  • Surface Adsorption: The electron-rich sulfoxide oxygen and sulfur atoms coordinate strongly to the active nickel surface.

  • C-S Bond Cleavage & Deoxygenation: The thermodynamic stability of nickel sulfide (NiS) and nickel oxide (NiO) provides the driving force for the homolytic cleavage of the C-S bonds 2. Because the sulfur is permanently sequestered as NiS, the active sites are irreversibly poisoned, necessitating a massive weight excess of the metal 3.

  • Hydrogenation: Raney nickel retains a massive volume of adsorbed hydrogen gas (H₂) trapped within its porous lattice during its preparation (leaching of the Al-Ni alloy) [[4]](). This hydrogen rapidly quenches the intermediate carbon radicals and saturates the cyclic alkene, yielding the fully reduced alkane.

Mechanism A 2,5-Dihydrothiophene 1-oxide B Surface Adsorption (Ni Active Sites) A->B Raney Ni C C-S Cleavage & Deoxygenation B->C Thermal Activation D Alkene Hydrogenation C->D Adsorbed H2 E Butane + NiS + NiO (Desorption) D->E Product Release

Fig 1. Mechanistic pathway of Raney nickel-mediated desulfurization and hydrogenation.

Self-Validating Experimental Design

To ensure the trustworthiness of the protocol, the experimental setup must be self-validating. The primary challenge with this specific substrate is that the final product, butane , is a gas at room temperature (boiling point: -1 °C).

  • Mass Balance Verification: The reaction is spiked with a non-reactive internal standard (e.g., nonane). By coupling the reaction flask to a dry ice/acetone cold trap (-78 °C), the evolved butane is condensed and captured. GC-MS analysis of the trap contents against the internal standard confirms the mass balance and validates that the C-S cleavage was successful.

  • Control Mechanism: A parallel reaction maintained at 20 °C will show minimal desulfurization, validating that thermal activation (reflux) is the causal trigger for the homolytic cleavage of the C-S bond.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for Desulfurization

ParameterSub-optimal ConditionOptimized ConditionCausality / Scientific Rationale
Catalyst Loading 1:1 (w/w)5:1 to 10:1 (w/w) Stoichiometric sulfur abstraction requires a vast excess of active Ni sites to prevent complete catalyst poisoning by NiS formation 3.
Solvent Water / MethanolAbsolute Ethanol Ethanol provides optimal solubility for the organic substrate and facilitates excellent hydrogen transfer from the catalyst surface.
Temperature 25 °C (Room Temp)78 °C (Reflux) Thermal activation is strictly required to overcome the high activation energy barrier of C-S bond cleavage [[2]]().
Atmosphere Open AirArgon / Nitrogen Inert atmosphere prevents the pyrophoric ignition of Raney Ni and suppresses unwanted oxidative side reactions.

Step-by-Step Experimental Protocol

Safety Warning: Raney nickel is highly pyrophoric. It will ignite spontaneously upon contact with air if allowed to dry. Always keep the catalyst submerged in water or an organic solvent. Quench all spent catalyst carefully before disposal.

Reagents Required:

  • 2,5-dihydrothiophene 1-oxide (1.0 mmol)

  • Raney Nickel (W-2 or W-4 grade, ~5.0 g wet slurry)

  • Absolute Ethanol (20 mL)

  • Nonane (0.5 mmol, internal standard for GC-MS)

Procedure:

  • Catalyst Preparation: Carefully decant the storage water from the commercial Raney nickel slurry. Wash the catalyst three times with 10 mL portions of absolute ethanol to displace the water. Decant the solvent carefully under a gentle stream of argon, ensuring the catalyst never dries 4.

  • Reaction Assembly: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, attach a reflux condenser. Connect the outlet of the condenser to a cold trap submerged in a dry ice/acetone bath (-78 °C) to capture the volatile butane product. Transfer the washed Raney nickel slurry into the flask.

  • Substrate Addition: Dissolve 1.0 mmol of 2,5-dihydrothiophene 1-oxide and 0.5 mmol of nonane in 10 mL of absolute ethanol. Add this solution dropwise to the reaction flask containing the catalyst.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) under vigorous magnetic stirring. Maintain reflux for 4 to 6 hours 3.

  • Monitoring & Workup: Once GC-MS indicates the complete consumption of the starting material, remove the heat and allow the flask to cool to room temperature.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the spent nickel catalyst. Wash the Celite pad with an additional 10 mL of ethanol. (Note: Immediately transfer the Celite pad containing the spent Raney nickel into a dedicated aqueous waste container to prevent fires).

  • Isolation: The butane product is successfully isolated in the cold trap. For heavier, substituted derivatives, the alkane product will remain in the ethanolic filtrate and can be isolated via standard rotary evaporation.

Workflow S1 Catalyst Prep (EtOH Wash) S2 Reaction Setup (Cold Trap) S1->S2 S3 Thermal Activation (Reflux 4-6h) S2->S3 S4 Filtration (Celite Pad) S3->S4 S5 Isolation (GC-MS/Trap) S4->S5

Fig 2. Step-by-step experimental workflow for the reductive desulfurization protocol.

References

  • Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis Organic Reactions URL: [Link]

  • Determination of trace sulfur in organic compounds by activated Raney nickel desulfurization method Research Institute of Petroleum Industry URL:[Link]

  • The conversion of sulfur-containing hydrocarbon structures into sulfur-free products Thieme Connect URL:[Link]

Sources

Application

Application Note: Controlled Generation and Diene-Trapping of Sulfur Monoxide via Thiirane 1-Oxides

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Reactive Intermediates Introduction and Mechanistic Insights The utilization of diatomic sulfur monoxide (SO...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Reactive Intermediates

Introduction and Mechanistic Insights

The utilization of diatomic sulfur monoxide (SO) in organic synthesis has historically been hindered by its highly reactive nature and propensity for rapid disproportionation. Because SO possesses a triplet ground state, its transfer must be carefully controlled to prevent unwanted side reactions[1].

While simple precursors like ethylene episulfoxide can decompose to yield SO and ethylene at 110 °C, the trapping yields with dienes are historically poor (ca. 40%)[2]. To establish a self-validating and high-yielding protocol, sterically hindered precursors—specifically adamantylideneadamantane thiirane 1-oxide —are employed. The steric bulk of the adamantyl groups provides exceptional crystalline stability to the precursor (stable to atmospheric moisture for days) while enabling the smooth, thermally-driven extrusion of SO[2].

Upon thermolysis, the precursor undergoes a concerted or stepwise diradical decomposition to release triplet SO and an inert alkene byproduct[1]. The transient SO is then efficiently intercepted by a 1,3-diene (e.g., 2,3-dimethyl-1,3-butadiene) via a hetero-Diels-Alder cycloaddition, yielding the corresponding 2,5-dihydrothiophene 1-oxide [2].

Reaction Workflow

G A Thiirane 1-Oxide (Precursor) B Thermolysis (110 °C, Toluene) A->B C Sulfur Monoxide (SO) + Alkene B->C E Cycloaddition (Hetero-Diels-Alder) C->E D 1,3-Diene (Trapping Agent) D->E F 2,5-Dihydrothiophene 1-Oxide E->F

Workflow for the thermal generation of sulfur monoxide and subsequent diene trapping.

Optimization and Quantitative Data

The choice of solvent and temperature is the most critical variable in this protocol. Because the 2,5-dihydrothiophene 1-oxide product is itself sensitive to prolonged thermal stress, exceeding the optimal temperature leads to product degradation.

As demonstrated in the table below, refluxing toluene (110 °C) provides the ideal thermal energy to extrude SO without destroying the resulting adduct. Elevating the temperature to 138 °C (refluxing xylene) causes the isolated yield to plummet to 35%, as the trapped adduct degrades under these conditions[2].

Table 1: Optimization of SO Trapping with 2,3-Dimethyl-1,3-butadiene [2]

SolventTemperature (°C)Reaction Time (h)Precursor : Diene RatioIsolated Yield (%)Causality / Observation
Toluene 110 12 3:1 ~82% Optimal balance of SO release and product stability.
Decane110123:1~68%Slower kinetics/solubility differences reduce yield.
Xylene110123:1~68%Comparable to decane at identical temperature.
Xylene138123:135%Thermal degradation of the 2,5-dihydrothiophene 1-oxide.

Experimental Protocols

The following methodologies provide a reliable, step-by-step system for generating the precursor and executing the SO trapping reaction.

Protocol A: Synthesis of Adamantylideneadamantane Thiirane 1-Oxide

This step oxidizes the stable episulfide to the active thiirane 1-oxide precursor.

  • Preparation: Purge a dry, round-bottom flask with nitrogen. Dissolve adamantylideneadamantane episulfide in anhydrous methylene chloride (CH₂Cl₂).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach –78 °C.

  • Oxidation: Slowly add 1 equivalent of meta-chloroperoxybenzoic acid (m-CPBA) to the solution under continuous stirring[2]. Note: Low temperature is critical to prevent over-oxidation to the dioxide.

  • Workup: Allow the reaction to warm to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from n-pentane.

  • Validation: The process yields pure adamantylideneadamantane thiirane 1-oxide as a stable, crystalline solid in ~99% isolated yield[2].

Protocol B: Thermal SO Release and Diene Trapping

This step outlines the hetero-Diels-Alder trapping of SO using 2,3-dimethyl-1,3-butadiene.

  • Reagent Assembly: To a flame-dried flask equipped with a reflux condenser, add adamantylideneadamantane thiirane 1-oxide (0.593 g, 1.875 mmol) and 30 mL of anhydrous toluene[2].

  • Diene Addition: Add 2,3-dimethyl-1,3-butadiene (0.0513 g, 0.625 mmol) to the mixture. Note: A 3:1 ratio of precursor to diene ensures maximum trapping efficiency of the transient SO diradical[2].

  • Thermolysis: Place the system under a strict nitrogen atmosphere. Heat the solution to a gentle reflux (110 °C) for exactly 12 hours[2].

  • Monitoring: Monitor the consumption of the diene via Thin Layer Chromatography (TLC) using 15% ethyl acetate in hexane as the eluent[2].

  • Concentration: Once complete, cool the reaction to room temperature and evaporate the toluene under reduced pressure.

  • Chromatographic Isolation:

    • Load the crude residue onto a silica gel column.

    • Elution Step 1: Elute with 15% ethyl acetate in hexane. This quantitatively isolates the adamantylideneadamantane alkene byproduct (98% recovery), which can be recycled[2].

    • Elution Step 2: Switch the eluent to 100% methanol. This highly polar flush isolates the pure 2,5-dihydrothiophene 1-oxide adduct as an oily product[2].

  • Validation: Confirm the identity of the sulfoxide via ¹H NMR, ¹³C NMR, and mass spectrometry[2].

References

  • Abu-Yousef, I. A., & Harpp, D. N. (1997). Effective Precursors for Sulfur Monoxide Formation. The Journal of Organic Chemistry, 62(24), 8366-8371. ACS Publications. URL:[Link]

  • Idzko, P., et al. (2023). Sulfur Monoxide Release and Capture: A Computational Study. European Journal of Organic Chemistry, 26(9). Wiley. URL:[Link]

Sources

Method

Harnessing 2,5-Dihydrothiophene 1-Oxide in Pharmaceutical Drug Discovery: Synthesis, Mechanisms, and Application Protocols

Executive Summary In contemporary drug discovery, sulfur-containing heterocycles are highly prized for their unique physicochemical properties and versatile reactivity. Among these, 2,5-dihydrothiophene 1-oxide occupies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, sulfur-containing heterocycles are highly prized for their unique physicochemical properties and versatile reactivity. Among these, 2,5-dihydrothiophene 1-oxide occupies a dual role: it serves as a robust, functionalizable pharmacophore in medicinal chemistry (particularly in oncology) and acts as a highly specific synthetic intermediate for complex molecular architectures. This application note provides an in-depth analysis of the mechanistic rationale for incorporating the sulfoxide moiety into drug candidates, alongside field-validated protocols for its controlled synthesis and analytical verification.

Mechanistic Rationale: The Strategic Value of the Sulfoxide Moiety

The transition from a simple sulfide (2,5-dihydrothiophene) to a sulfoxide (2,5-dihydrothiophene 1-oxide) introduces profound structural and electronic changes that are highly advantageous in drug design. Unlike the planar, highly lipophilic sulfide or the sterically bulky sulfone, the sulfoxide features a trigonal pyramidal geometry at the chiral sulfur atom. This introduces a strong dipole moment and a potent hydrogen-bond acceptor capability without excessively increasing the molecular weight.

Case Study: Selective Estrogen Receptor Modulators (SERMs)

In the development of antineoplastic agents for breast cancer, 2,5-dihydrothiophene 1-oxide derivatives have been successfully utilized as core scaffolds to overcome the isomerization issues inherent to traditional drugs like Tamoxifen[1].

The pharmacological efficacy of these compounds relies on a highly specific "hydrophobic feedback" mechanism within the Estrogen Receptor alpha (ERα). Docking simulations and structure-activity relationship (SAR) studies demonstrate that while the bis-aryl hydrophobic core of the molecule anchors into the hydrophobic pocket of the ERα Ligand Binding Domain (LBD), the sulfur atom of the sulfoxide forms a critical sulfur–π interaction with the His524 residue [2]. This precise spatial arrangement locks the receptor in an antagonistic conformation, leading to potent inhibition of MCF-7 breast cancer cell proliferation (IC50 values as low as 0.09 µM)[2].

Mechanism Ligand Sulfoxide Drug Candidate S_Atom Sulfur Atom (S=O) Ligand->S_Atom contains Hydrophobic Bis-aryl Core Ligand->Hydrophobic contains His524 His524 Residue S_Atom->His524 Sulfur-π Interaction Pocket Hydrophobic Pocket Hydrophobic->Pocket Steric Fit Target ERα Ligand Binding Domain Effect Inhibition of MCF-7 Proliferation Target->Effect Receptor Antagonism His524->Target Pocket->Target

Fig 2. Pharmacodynamic interaction model of 2,5-dihydrothiophene 1-oxide derivatives with ERα.

Synthetic Methodologies: The Imperative of Controlled Oxidation

The primary challenge in synthesizing 2,5-dihydrothiophene 1-oxide is preventing over-oxidation to the 1,1-dioxide (sulfone) byproduct[3]. The choice of oxidant, strict stoichiometric control, and thermal regulation are the causal factors that dictate chemoselectivity.

While 30% Hydrogen Peroxide ( H2​O2​ ) in glacial acetic acid can be used for basic substrates[3], the synthesis of highly functionalized pharmaceutical intermediates demands the precision of meta-chloroperoxybenzoic acid (m-CPBA)[4].

SyntheticWorkflow A 2,5-Dihydrothiophene (Sulfide Precursor) B Controlled Oxidation (m-CPBA, 0°C to RT) A->B 1.0 - 1.05 equiv C 2,5-Dihydrothiophene 1-Oxide (Target Sulfoxide) B->C Partial Oxidation D Excess Oxidant (>2.0 equiv) C->D Uncontrolled F Target Drug Candidate (e.g., SERM Scaffold) C->F Functionalization (Mitsunobu/Coupling) E 2,5-Dihydrothiophene 1,1-Dioxide (Sulfone Byproduct) D->E Over-oxidation

Fig 1. Synthetic workflow highlighting the bifurcation between sulfoxide and sulfone formation.

Protocol: Precision Oxidation to 2,5-Dihydrothiophene 1-Oxide

This self-validating protocol is optimized for the synthesis of 3,4-bis-(4-methoxyphenyl)-2,5-dihydrothiophene-1-oxide, ensuring minimal sulfone contamination.

Reagents: 2,5-dihydrothiophene derivative, m-CPBA (65% active), Anhydrous Dichloromethane ( CH2​Cl2​ ), Saturated Na2​SO3​ (aq), Saturated NaHCO3​ (aq), Brine, Anhydrous MgSO4​ .

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the starting sulfide (e.g., 1.36 mmol) in 15 mL of anhydrous CH2​Cl2​ under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent competitive hydrolysis or unwanted side reactions with the highly reactive peroxy acid intermediate.

  • Thermal Regulation: Immerse the reaction flask in an ice-water bath to achieve 0 °C.

    • Causality: The first oxidation event (sulfide to sulfoxide) is kinetically rapid. Lowering the thermal energy selectively suppresses the activation energy required for the second oxidation step (sulfoxide to sulfone), ensuring high chemoselectivity[4].

  • Oxidant Introduction: Portion-wise, add 1.41 mmol (1.03 equiv) of 65% m-CPBA.

    • Causality: A strict stoichiometric limit of ~1.03 equivalents is the primary safeguard against over-oxidation. Portion-wise addition prevents localized exothermic spikes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for 20–25 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Quenching (Self-Validation Step): Upon consumption of the starting material, immediately quench the reaction by adding 10 mL of saturated aqueous Na2​SO3​ .

    • Causality: Na2​SO3​ acts as a chemical brake, instantly reducing any residual m-CPBA to inert m-chlorobenzoic acid and halting further oxidation.

  • Work-Up: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO3​ .

    • Causality: The mildly basic NaHCO3​ deprotonates the m-chlorobenzoic acid byproduct, partitioning it entirely into the aqueous waste layer.

  • Isolation: Wash with brine, dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure sulfoxide[1][4].

Quantitative Data: Oxidation Parameters

The following table summarizes the causal relationship between oxidant stoichiometry, reaction time, and the resulting oxidation state of the 2,5-dihydrothiophene scaffold.

Table 1: Comparative Oxidation Parameters for 2,5-Dihydrothiophene Scaffolds

SubstrateOxidantStoichiometry (Equiv)SolventTempTimePrimary ProductYield
2,5-Dihydrothiophene30% H2​O2​ 1.00Glacial AcOH0–5 °C24 hSulfoxide 48%
3,4-Bis-(4-methoxyphenyl)-2,5-dihydrothiophenem-CPBA1.03Anhydrous CH2​Cl2​ 0 °C to RT25 hSulfoxide 30%
3,4-Bis-(4-methoxyphenyl)-2,5-dihydrothiophenem-CPBA2.20Anhydrous CH2​Cl2​ 0 °C to RT3.5 hSulfone 49%

Data synthesized from foundational drug discovery literature[1][2][3]. Notice how doubling the oxidant equivalent (2.20) drastically reduces the required reaction time but forces the equilibrium entirely toward the sulfone.

Analytical Validation & Quality Control

To validate the success of the protocol and rule out over-oxidation, Mass Spectrometry (EI/GC-MS) is the definitive analytical tool[5].

  • Molecular Ion: The sulfoxide will exhibit a molecular ion peak [M]+ corresponding to the addition of one oxygen atom (+16 Da from the sulfide precursor). The presence of a +32 Da peak indicates sulfone contamination.

  • Fragmentation Pathway: 2,5-dihydrothiophene 1-oxide derivatives exhibit a highly characteristic fragmentation pattern involving the cheletropic extrusion of sulfur monoxide (SO, -48 Da). In contrast, the sulfone byproduct will display a loss of sulfur dioxide ( SO2​ , -64 Da)[5][6].

Broader Applications in Drug Discovery

Beyond its role as a stable pharmacophore in oncology, the 2,5-dihydrothiophene architecture is a critical intermediate in broader synthetic applications:

  • Core Synthesis of Plavix & Biotin: The 2,5-dihydrothiophene framework can be accessed via highly selective copper(II)-catalyzed ring expansions of vinyl thiiranes. This methodology provides a mild entry into the heterocyclic cores required for the antiplatelet drug Plavix (clopidogrel) and the vitamin Biotin[7].

  • Sulfur Monoxide (SO) Trapping: 2,5-dihydrothiophene 1-oxides serve as rare, stable thermal precursors for the generation of reactive diatomic sulfur monoxide (SO). Upon thermal decomposition, they smoothly deliver SO to various 1,3-dienes, facilitating complex cycloadditions to build novel, polycyclic drug scaffolds[6].

References

  • The Chemical Reactivity of 2,5-Dihydrothiophene: A Technical Guide to its Oxidation and Reduction. Benchchem. 3

  • Design and Synthesis of Organic Molecules as Antineoplastic Agents. MDPI. 4

  • Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens. Semantic Scholar. 2

  • Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens. PMC. 1

  • Highly Selective Copper-Catalyzed Ring Expansion of Vinyl Thiiranes: Application to Synthesis of Biotin and the Heterocyclic Core of Plavix. Journal of the American Chemical Society. 7

  • Effective Precursors for Sulfur Monoxide Formation. The Journal of Organic Chemistry.6

  • Mass Spectrometry in the Analysis of 2,5-Dihydrothiophene Reaction Products: A Comparative Guide. Benchchem. 5

Sources

Application

Application Note: Generating Sulfur Monoxide via Retro-Cheletropic Elimination of 2,5-Dihydrothiophene 1-Oxides

Abstract: This document provides a comprehensive technical guide for researchers, synthetic chemists, and drug development professionals on the use of 2,5-dihydrothiophene 1-oxides as precursors for the controlled genera...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, synthetic chemists, and drug development professionals on the use of 2,5-dihydrothiophene 1-oxides as precursors for the controlled generation of sulfur monoxide (SO). Sulfur monoxide is a highly reactive and transient diatomic molecule with significant potential in synthetic chemistry.[1][2] Due to its inherent instability, its application relies on in-situ generation from stable molecular precursors.[3][4] This guide details the underlying mechanism, provides validated experimental protocols for both the synthesis of the precursor and its subsequent use in SO transfer reactions, and discusses the broader applications of this methodology.

Introduction: The Challenge and Utility of Sulfur Monoxide

Sulfur monoxide (SO) is a highly reactive inorganic molecule with a triplet ground state, analogous to dioxygen.[3][5] Its transient nature poses a significant challenge for its direct use in synthesis, as it rapidly disproportionates or dimerizes to disulfur dioxide (S2O2) when concentrated.[3][5] Despite this, SO is a valuable reagent, capable of participating in various cycloaddition reactions to form sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry.[5][6][7]

The key to harnessing the synthetic potential of SO lies in its controlled, in-situ generation from stable, easily handleable precursors. While various methods exist, including the decomposition of thiirane 1-oxides (episulfoxides), the thermal decomposition of 2,5-dihydrothiophene 1-oxides offers a versatile and tunable approach.[8][9] This method relies on a reversible retro-cheletropic reaction, where heat is applied to the precursor to release SO and the corresponding 1,3-diene.[8][10]

This guide focuses on the practical application of this reversible system, first detailing the synthesis of the 2,5-dihydrothiophene 1-oxide precursor via a forward [4+1] cycloaddition and then its application as an SO source via the reverse reaction.

Reaction Mechanism: A Reversible Cheletropic Reaction

The formation of sulfur monoxide from 2,5-dihydrothiophene 1-oxide is a classic example of a retro-cheletropic reaction. This is a type of pericyclic reaction where a single atom is extruded from a cyclic system, resulting in the formation of a new π-system.[11] The process is thermally driven and reversible.

  • Forward Reaction (Precursor Synthesis): A 1,3-diene reacts with a source of sulfur monoxide in a [4+1] cycloaddition (a Diels-Alder type reaction) to form the stable 2,5-dihydrothiophene 1-oxide.[8]

  • Reverse Reaction (SO Generation): Upon heating, the 2,5-dihydrothiophene 1-oxide undergoes a retro-cheletropic elimination, extruding sulfur monoxide and regenerating the 1,3-diene.[8][10]

The equilibrium can be shifted by controlling the reaction conditions. To generate SO for a subsequent reaction, the retro-reaction is performed in the presence of a trapping agent, which intercepts the released SO. This process is conceptually similar to the well-known extrusion of sulfur dioxide (SO₂) from sulfolenes (2,5-dihydrothiophene 1,1-dioxides), although the sulfoxide elimination typically requires milder conditions.[11][12]

Caption: Reversible formation and decomposition of 2,5-dihydrothiophene 1-oxide.

Experimental Protocols

The following protocols provide a two-stage process: first, the synthesis of a stable 2,5-dihydrothiophene 1-oxide precursor, and second, its use to generate and trap SO. This approach ensures a self-validating workflow.

Protocol 1: Synthesis of 3,4-Dimethyl-2,5-dihydrothiophene 1-Oxide

This protocol describes the synthesis of a common precursor by trapping in-situ generated SO with 2,3-dimethyl-1,3-butadiene. Here, a stable thiirane 1-oxide serves as the initial SO source.[8]

Materials:

  • A stable thiirane 1-oxide (e.g., trans-2,3-diphenylthiirane 1-oxide)

  • 2,3-Dimethyl-1,3-butadiene (freshly distilled)

  • Toluene (anhydrous)

  • Standard glassware for reflux under an inert atmosphere (e.g., Nitrogen or Argon)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the thiirane 1-oxide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to dissolve the starting material, followed by an excess of 2,3-dimethyl-1,3-butadiene (3.0 eq). The excess diene serves as both a reactant and a solvent.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere. The choice of temperature is critical; it must be high enough to induce decomposition of the initial SO source but not so high as to cause premature decomposition of the desired product.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting thiirane 1-oxide. Reactions typically run for 8-12 hours.[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess diene under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3,4-dimethyl-2,5-dihydrothiophene 1-oxide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Thermal Generation of SO and In-Situ Trapping

This protocol utilizes the previously synthesized 2,5-dihydrothiophene 1-oxide to generate SO, which is then trapped by a different diene, in this case, 1,3-cyclohexadiene.

Materials:

  • 3,4-Dimethyl-2,5-dihydrothiophene 1-oxide (from Protocol 1)

  • 1,3-Cyclohexadiene (trapping agent)

  • Xylene (anhydrous, high-boiling solvent)

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3,4-dimethyl-2,5-dihydrothiophene 1-oxide (1.0 eq) in anhydrous xylene.

  • Trap Addition: Add an excess of the trapping agent, 1,3-cyclohexadiene (5.0 eq). The excess is necessary to ensure efficient capture of the transient SO as it is formed.[4]

  • Thermal Decomposition: Heat the mixture to reflux (approx. 138-140 °C). The higher temperature of refluxing xylene facilitates the retro-cheletropic elimination of SO from the precursor.[8]

  • Monitoring: Monitor the reaction by TLC or GC-MS, observing the formation of the new trapped product (7-thia-bicyclo[2.2.1]hept-2-ene 7-oxide).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent and excess diene under reduced pressure. Purify the resulting product via column chromatography.

Data Presentation: Reaction Conditions and Yields

The efficiency of SO trapping is highly dependent on the precursor, the trapping agent, and the reaction conditions. The choice of solvent and temperature is a critical parameter that balances the rate of SO generation with the stability of the final product.[8]

Precursor (SO Source)Diene TrapSolventTemp (°C)Time (h)Product Yield (%)Reference
Thiirane 1-oxide (8)2,3-Dimethyl-1,3-butadieneToluene11012~82[8]
Thiirane 1-oxide (9)2,3-Dimethyl-1,3-butadieneToluene1108~82[8]
Thiirane 1-oxide (8)*2,3-Dimethyl-1,3-butadieneXylene11012~68[8]
7-sulfinylamino-7-azadibenzonorbornadiene1,3-Cyclohexadiene1,3-Cyclohexadiene (neat)80-59[4]

*Note: Thiirane 1-oxides (8 and 9 in the cited source) are used to generate the 2,5-dihydrothiophene 1-oxide in situ, which is then isolated. This table highlights conditions for the initial SO generation and trapping to form the title precursor.

Workflow and Applications

The overall workflow provides a robust method for accessing novel sulfur-containing compounds that may be difficult to synthesize through other means.

G start Start: Select Initial SO Source & Diene synthesize Protocol 1: Synthesize 2,5-Dihydrothiophene 1-Oxide Precursor start->synthesize purify Isolate & Purify Precursor (Chromatography, Characterization) synthesize->purify setup_trap Select Target Trap (Alkene, Alkyne, Diene) purify->setup_trap decompose Protocol 2: Thermal Decomposition of Precursor (Retro-Cheletropic Elimination) setup_trap->decompose trap_so In-Situ Trapping of SO ([4+1], [2+1] Cycloaddition) decompose->trap_so workup Reaction Work-up & Product Isolation trap_so->workup end End: Novel Sulfoxide for Further Application workup->end

Caption: General workflow for precursor synthesis and subsequent SO trapping.

Applications in Research and Drug Development:

  • Synthesis of Novel Heterocycles: This method allows for the facile synthesis of thiirane oxides (from alkenes) and 2,5-dihydrothiophene S-oxides (from dienes).[3][5] These motifs are valuable building blocks in organic synthesis.

  • Access to Strained Rings: SO can add to alkynes to produce highly strained thiirene S-oxides.[3]

  • Drug Discovery: Sulfur-containing functional groups, including sulfoxides and sulfones, are prevalent in a wide range of FDA-approved drugs.[6][13] Methods that provide controlled access to diverse sulfur-containing scaffolds are therefore of high interest to medicinal chemists.

References

  • Sulfur monoxide - Wikipedia. (n.d.).
  • Nakayama, J., Tajima, Y., Xue-hua, P., & Sugihara, Y. (2007). [1 + 2] Cycloadditions of sulfur monoxide (SO) to alkenes and alkynes and [1 + 4] cycloadditions to dienes (polyenes). Generation and reactions of singlet SO? The Journal of Organic Chemistry, 129(25), 7250–7251. Available from: [Link]

  • Sulfur monoxide - chemeurope.com. (n.d.).
  • Prior, C., et al. (2023). Sulfur monoxide: generation, trapping, and synthetic applications. Request PDF. Available from: [Link]

  • Joost, M., et al. (2018). Sulfur monoxide thermal release from an anthracene-based precursor, spectroscopic identification, and transfer reactivity. Proceedings of the National Academy of Sciences, 115(23), 5866-5871. Available from: [Link]

  • Joost, M., et al. (2018). Sulfur monoxide thermal release from an anthracene-based precursor, spectroscopic identification, and transfer reactivity. PubMed. Available from: [Link]

  • Austrup, D., & Saito, F. (2022). A Sulfur Monoxide Surrogate Designed for the Synthesis of Sulfoxides and Sulfinamides. ChemRxiv. Available from: [Link]

  • Wang, X., et al. (2020). Capture of SO3 isomers in the oxidation of sulfur monoxide with molecular oxygen. Chemical Communications. Available from: [Link]

  • Austrup, D., & Saito, F. (2022). A Sulfur Monoxide Surrogate Designed for the Synthesis of Sulfoxides and Sulfinamides. Open Access LMU. Available from: [Link]

  • Sulfur Monoxide Release and Capture: A Computational Study. (2023). ResearchGate. Available from: [Link]

  • Wang, X., et al. (2020). Spectroscopic identification of the •SSNO isomers. The Journal of Chemical Physics. Available from: [Link]

  • McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110-115. Available from: [Link]

  • Joost, M., et al. (2018). Sulfur monoxide thermal release from an anthracene-based precursor, spectroscopic identification, and transfer reactivity. ResearchGate. Available from: [Link]

  • Sulfur monoxide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Le, C. T., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6495-6504. Available from: [Link]

  • Thiophene S-Oxides. (2018). IntechOpen. Available from: [Link]

  • 2,5-Dihydrothiophene 1,1-dioxide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. Available from: [Link]

  • Diels-Alder Reactions of Thiophene Oxides Generated in situ. (n.d.). SciSpace. Retrieved from [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. Retrieved from [Link]

  • THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.).
  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • On the synthesis of 2,5-dihydrothiophene. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for oily 2,5-dihydrothiophene 1-oxide reaction products

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals dealing with the synthesis and isolation of 2,5-dihydrothiophene 1-oxide (butadiene sulfoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals dealing with the synthesis and isolation of 2,5-dihydrothiophene 1-oxide (butadiene sulfoxide).

The parent 2,5-dihydrothiophene is a nonaromatic, sulfur-containing five-membered heterocycle that exists as a liquid at room temperature[1]. When oxidized, the resulting sulfoxide frequently presents as a stubborn, viscous oil rather than a crystalline solid. This guide addresses the physicochemical causality behind this behavior and provides field-proven, self-validating protocols to ensure high-purity recovery.

I. Mechanistic Overview & Chemical Logic

The oxidation of 2,5-dihydrothiophene to its corresponding sulfoxide is a delicate transformation. While 30% H2​O2​ can yield the sulfoxide (typically around 48% yield)[2], over-oxidation to the sulfone (2,5-dihydrothiophene-1,1-dioxide) is a constant risk. Furthermore, thiophene-S-oxides are inherently reactive; in biological systems, they act as potent electrophiles that readily undergo Michael-type additions with nucleophiles like glutathione[3]. In the laboratory, this reactivity translates to thermal instability and a propensity for degradation if harsh purification methods are applied.

ReactionPathway Sulfide 2,5-Dihydrothiophene (Starting Material) Oxidation Oxidation (m-CPBA or H2O2) Sulfide->Oxidation Electrophilic Attack Sulfoxide 2,5-Dihydrothiophene 1-oxide (Target) Oxidation->Sulfoxide Controlled (1.0 eq) Sulfone 2,5-Dihydrothiophene 1,1-dioxide (Byproduct) Oxidation->Sulfone Over-oxidation (Excess) Sulfoxide->Sulfone Excess Oxidant Degradation Thermal Degradation (Avoid High Heat) Sulfoxide->Degradation T > 50°C

Chemical pathways and thermal degradation risks of 2,5-dihydrothiophene 1-oxide.

II. Troubleshooting Guide & FAQs

Q1: My 2,5-dihydrothiophene 1-oxide product presents as a viscous, intractable oil. What causes this, and how can I handle it? Causality: Sulfoxides possess a strong dipole moment ( S+−O− ), making them highly polar and extremely hygroscopic. Trace amounts of water, residual acetic acid (if H2​O2​ /AcOH was used), or the presence of the sulfone byproduct will depress the melting point, trapping the product as an oil. Solution: Do not attempt to force crystallization through prolonged ambient evaporation, as this invites atmospheric moisture. Instead, perform azeotropic drying using toluene, followed by high-vacuum desiccation (< 0.1 mbar) at low temperatures (0–10 °C). Store the resulting oil under argon at -20 °C.

Q2: During oxidation with m-CPBA, how do I ensure complete removal of m-chlorobenzoic acid (m-CBA) without losing my sulfoxide in the aqueous layer? Causality: 2,5-dihydrothiophene 1-oxide has significant aqueous solubility. Standard aggressive basic washes (e.g., 1M NaOH) used to deprotonate and remove m-CBA will cause the polar sulfoxide to partition heavily into the aqueous phase. Solution: Quench with saturated Na2​SO3​ [4], then cool the mixture to -20 °C to precipitate the bulk of the m-CBA. Filter the solid, and wash the filtrate with a mild saturated NaHCO3​ solution. Crucially, you must back-extract the aqueous layer multiple times with a polar organic solvent like ethyl acetate (AcOEt)[4] rather than hexanes or diethyl ether.

Q3: Can I purify the crude oily sulfoxide using vacuum distillation? Causality: No. Cyclic sulfoxides are thermally labile. At elevated temperatures, 2,5-dihydrothiophene 1-oxide can undergo thermal decomposition (such as Pummerer-type rearrangements or cheletropic extrusion of SO) or disproportionation. Solution: Rely exclusively on normal-phase silica gel chromatography or low-temperature precipitation techniques.

Q4: How do I separate the desired sulfoxide from the unreacted sulfide and the sulfone byproduct? Causality: The oxidation states dictate the chromatographic polarity: Sulfide (least polar) < Sulfone (moderately polar) < Sulfoxide (most polar). The sulfoxide interacts most strongly with the silanol groups on the stationary phase. Solution: Use a step-gradient on silica gel. Elute the sulfide with 100% hexanes, the sulfone with Hexane:EtOAc (3:1), and finally flush the target sulfoxide with 100% EtOAc or a DCM:MeOH (95:5) mixture.

III. Quantitative Data: Purification Strategy Comparison

To assist in selecting the optimal purification route, the following table summarizes the quantitative performance of various isolation techniques for oily sulfoxide products.

Purification MethodTarget Impurity RemovedYield Recovery (%)Purity Reached (%)Scalability
Cold Precipitation (-20°C) Bulk m-CBA90–9575–80High
Aqueous Basic Workup Residual Acids85–9080–85High
Silica Gel Chromatography Sulfone, Sulfide70–80> 98Medium
Azeotropic Toluene Drying Trace Water> 95N/A (Improves state)High

IV. Validated Experimental Protocol

This protocol utilizes m-CPBA for controlled oxidation, adapted from established methodologies for synthesizing 2,5-dihydrothiophene-1-oxide derivatives[4]. It is designed as a self-validating system , ensuring that each step can be analytically verified before proceeding.

Step-by-Step Methodology

1. Reaction Setup & Oxidation

  • Dissolve 2,5-dihydrothiophene (1.0 eq) in dry CH2​Cl2​ (0.1 M concentration).

  • Cool the flask to 0 °C using an ice bath.

  • Portion-wise, add m-CPBA (1.0 eq, 65% purity) over 30 minutes to prevent thermal spikes[4].

  • Validation Checkpoint 1: After 2 hours, run a TLC (Hexane:EtOAc 1:1, KMnO4​ stain). The starting material ( Rf​ ~0.9) should be consumed, with a major spot for the sulfoxide ( Rf​ ~0.2) and minimal sulfone ( Rf​ ~0.5).

2. Quenching & Precipitation

  • Add a saturated aqueous solution of Na2​SO3​ and stir vigorously for 15 minutes to neutralize unreacted peroxides[4].

  • Validation Checkpoint 2: Test the organic layer with starch-iodide paper. A negative result (no blue/black color) confirms the safe destruction of peroxides.

  • Transfer the mixture to a freezer (-20 °C) for 2 hours to precipitate m-CBA. Filter cold through a Celite pad.

3. Extraction & Neutralization

  • Wash the filtrate with saturated aqueous NaHCO3​ to remove residual acids[4].

  • Separate the layers. Critical Step: Back-extract the aqueous layer with Ethyl Acetate (AcOEt) three times (3 x 1/3 volume)[4].

  • Validation Checkpoint 3: Spot the final aqueous layer on a TLC plate and stain with iodine or KMnO4​ . If no spots appear, the sulfoxide has been successfully recovered into the organic phase.

4. Drying & Concentration

  • Combine the organic layers ( CH2​Cl2​ and AcOEt), wash with brine, and dry over anhydrous MgSO4​ [4].

  • Filter and concentrate under reduced pressure. Do not exceed a water bath temperature of 30 °C to prevent thermal degradation.

5. Chromatographic Isolation

  • Load the crude oil onto a silica gel column.

  • Elute with a gradient: 100% Hexanes Hexane:EtOAc (1:1) [elutes sulfone] 100% EtOAc [elutes sulfoxide].

  • Concentrate the pure fractions under high vacuum to yield the purified 2,5-dihydrothiophene 1-oxide as a clear to pale-yellow oil.

PurificationWorkflow Crude Crude Oily Mixture (Sulfoxide, m-CBA, Sulfone) Precipitation Cold Filtration (-20°C) Removes Bulk m-CBA Crude->Precipitation Step 1 Workup Aqueous Wash (NaHCO3) Neutralizes Residual Acid Precipitation->Workup Step 2 (Filtrate) Extraction Back-Extraction (EtOAc) Recovers Polar Sulfoxide Workup->Extraction Step 3 (Aqueous Phase) Chromatography Silica Gel Column Separates Sulfone/Sulfide Extraction->Chromatography Step 4 (Concentrated Oil) Pure Pure Oily Sulfoxide (Store at -20°C under Ar) Chromatography->Pure Step 5 (EtOAc Eluent)

Step-by-step purification workflow for isolating oily 2,5-dihydrothiophene 1-oxide.

V. References

  • PubMed / NIH. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Available at: [Link]

  • PMC / NIH. Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens. Available at:[Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2,5-Dihydrothiophene 1-oxide
Reactant of Route 2
2,5-Dihydrothiophene 1-oxide
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